C24H29Cl2NO2
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Overview
Description
The compound with the molecular formula C24H29Cl2NO2 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which reduces the likelihood of sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through multiple routes. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C for 1-2 hours. The reaction mixture is then cooled, and water is added to adjust the pH to 5.0-5.5 with hydrochloric acid. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile .
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Halogenation can be achieved using reagents like or under controlled conditions.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used, different functional groups can be introduced into the Loratadine molecule.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions such as rhinitis and urticaria.
Industry: Employed in the development of new antihistamine drugs and formulations
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral H1 receptors . This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system effects like drowsiness .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used to treat similar allergic conditions.
Desloratadine: The active metabolite of Loratadine, offering similar benefits but with a longer duration of action.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. This makes it a preferred choice for patients who need effective allergy relief without the drowsiness associated with first-generation antihistamines .
Properties
Molecular Formula |
C24H29Cl2NO2 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide |
InChI |
InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3 |
InChI Key |
TULKOYIVOUPXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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